2-(4-methyl-1H-imidazol-5-yl)acetaldehyde
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Overview
Description
2-(4-methyl-1H-imidazol-5-yl)acetaldehyde is a chemical compound with the molecular formula C6H8N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-imidazol-5-yl)acetaldehyde can be achieved through several methods. . This method is widely used due to its efficiency and simplicity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1H-imidazol-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-(4-methyl-1H-imidazol-5-yl)acetic acid.
Reduction: 2-(4-methyl-1H-imidazol-5-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-methyl-1H-imidazol-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1H-imidazol-5-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
Imidazole-4-acetaldehyde: A closely related compound with similar structure and reactivity.
2-(4-chloro-1-methyl-1H-imidazol-5-yl)acetaldehyde: Another derivative with a chlorine substituent.
4-Methyl-5-imidazolecarboxaldehyde: A compound with a similar imidazole ring but different functional groups.
Uniqueness
2-(4-methyl-1H-imidazol-5-yl)acetaldehyde is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and potential applications. Its methyl group at the 4-position and aldehyde group at the 5-position provide distinct chemical properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-5-6(2-3-9)8-4-7-5/h3-4H,2H2,1H3,(H,7,8) |
InChI Key |
XFTGCQODXFNORY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CC=O |
Origin of Product |
United States |
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